prop-2-ynyl N-(2,5-dichlorophenyl)carbamate
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Overview
Description
Prop-2-ynyl N-(2,5-dichlorophenyl)carbamate is a chemical compound with the molecular formula C10H7Cl2NO2 It is known for its unique structure, which includes a prop-2-ynyl group and a dichlorophenyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-ynyl N-(2,5-dichlorophenyl)carbamate typically involves the reaction of 2,5-dichlorophenyl isocyanate with propargyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst or base to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Prop-2-ynyl N-(2,5-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamate derivatives .
Scientific Research Applications
Prop-2-ynyl N-(2,5-dichlorophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of prop-2-ynyl N-(2,5-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Prop-2-ynyl N-(2,4-dichlorophenyl)carbamate: Similar in structure but with a different position of chlorine atoms on the phenyl ring.
3-phenylprop-2-ynylamines: These compounds share the prop-2-ynyl group and are studied for their inhibitory effects on enzymes like squalene epoxidase.
Uniqueness
Prop-2-ynyl N-(2,5-dichlorophenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
5924-92-5 |
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Molecular Formula |
C10H7Cl2NO2 |
Molecular Weight |
244.07 g/mol |
IUPAC Name |
prop-2-ynyl N-(2,5-dichlorophenyl)carbamate |
InChI |
InChI=1S/C10H7Cl2NO2/c1-2-5-15-10(14)13-9-6-7(11)3-4-8(9)12/h1,3-4,6H,5H2,(H,13,14) |
InChI Key |
WSUIVVXUHMPXRQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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